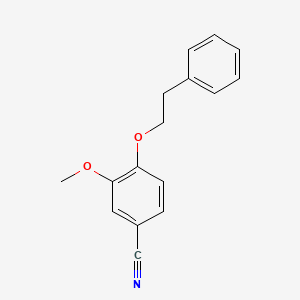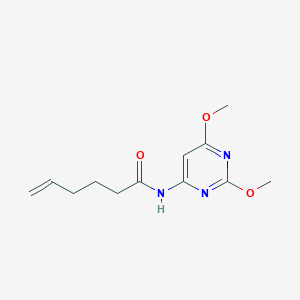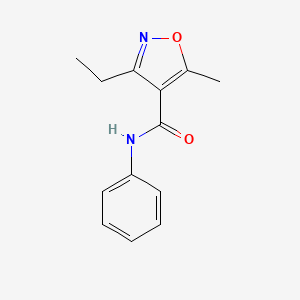
2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide
Overview
Description
2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide is a chemical compound with the molecular formula C13H17ClFN. It is also known by its chemical name, TAK-659. This compound is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and function of B cells and is a target for the treatment of B cell malignancies.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide involves the inhibition of 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide, a key enzyme in the B cell receptor signaling pathway. This inhibition leads to the suppression of B cell activation and proliferation, ultimately resulting in the death of malignant B cells.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide has been shown to have significant biochemical and physiological effects. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines in B cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide in lab experiments include its high potency and selectivity for 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide, as well as its ability to induce apoptosis in malignant B cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the research on 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide. These include:
1. Investigating the potential of this compound in combination with other drugs for the treatment of B cell malignancies.
2. Further exploring the mechanism of action of this compound to better understand its effects on B cells.
3. Studying the potential of this compound in the treatment of other diseases such as autoimmune disorders and inflammatory conditions.
4. Investigating the potential of this compound in the development of new therapies for B cell malignancies that are resistant to current treatments.
In conclusion, 2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide is a promising compound with significant potential for the treatment of B cell malignancies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.
Scientific Research Applications
2-chloro-6-fluoro-N-(1,2,2-trimethylpropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).
properties
IUPAC Name |
2-chloro-N-(3,3-dimethylbutan-2-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c1-8(13(2,3)4)16-12(17)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOZCSXIWIHUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,3-dimethylbutan-2-yl)-6-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4853863.png)
![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4853866.png)

![4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid](/img/structure/B4853872.png)


![6-({[6-ethyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853887.png)
![2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4853904.png)


![4-chloro-3-(5-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4853917.png)


